molecular formula C10H14N2O2 B13159029 2-(Isopropyl(methyl)amino)isonicotinic acid

2-(Isopropyl(methyl)amino)isonicotinic acid

Cat. No.: B13159029
M. Wt: 194.23 g/mol
InChI Key: IGPVGNDECMHVPF-UHFFFAOYSA-N
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Description

2-(Isopropyl(methyl)amino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid with a carboxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(methyl)amino)isonicotinic acid typically involves the reaction of isonicotinic acid with isopropylamine and methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Isonicotinic acid is dissolved in a suitable solvent.
  • Isopropylamine and methylamine are added to the solution.
  • The reaction mixture is heated to a specific temperature to promote the formation of the desired product.
  • The product is then isolated and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(methyl)amino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(Isopropyl(methyl)amino)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropyl(methyl)amino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound with a carboxyl group at the 4-position of the pyridine ring.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-(Isopropyl(methyl)amino)isonicotinic acid is unique due to the presence of the isopropyl and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)12(3)9-6-8(10(13)14)4-5-11-9/h4-7H,1-3H3,(H,13,14)

InChI Key

IGPVGNDECMHVPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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